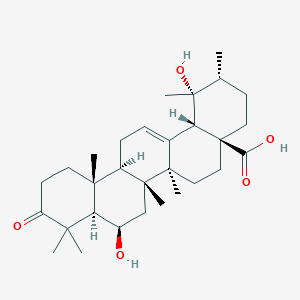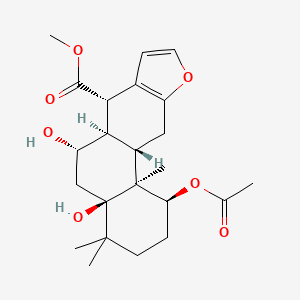
Acide 6,19-dihydroxyurs-12-ène-3-oxo-28-oïque
Vue d'ensemble
Description
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a naturally occurring triterpenoid compoundThis compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit osteoclastogenesis, making it a promising candidate for osteoporosis research .
Applications De Recherche Scientifique
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its role in inhibiting osteoclastogenesis, making it relevant in bone health research.
Medicine: Potential therapeutic applications in treating osteoporosis and other bone-related disorders.
Mécanisme D'action
Target of Action
The primary target of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, also known as Compound 14, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This activity is critical for the maintenance, repair, and remodeling of bones.
Mode of Action
Compound 14 acts as an inhibitor of osteoclasts , exhibiting anti-osteoclastogenic activity This means it can prevent the formation of osteoclasts, thereby reducing bone resorption
Biochemical Pathways
By inhibiting osteoclast activity, it disrupts the balance between bone formation and resorption, leading to a net increase in bone mass .
Result of Action
The primary result of Compound 14’s action is the inhibition of osteoclastogenesis, leading to a decrease in bone resorption . This can potentially lead to an increase in bone mass, making Compound 14 a potential therapeutic agent for conditions like osteoporosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid typically involves the extraction from natural sources such as Eriobotrya japonica leaves. The extraction process includes several steps:
Extraction: The leaves are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate the desired compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents, enhancing the compound’s properties or creating derivatives for further study.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid: Another triterpenoid with similar structural features but different biological activities, such as inhibiting HIV protease.
Tormentic Acid: A related triterpenoid known for its anti-inflammatory and anti-cancer properties.
Uniqueness
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is unique due to its specific inhibitory effects on osteoclastogenesis, making it particularly valuable in osteoporosis research. Its natural occurrence in loquat leaves also provides an accessible source for extraction and study .
Propriétés
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFIXJZBTJKFHW-YMRXGCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)
![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)
